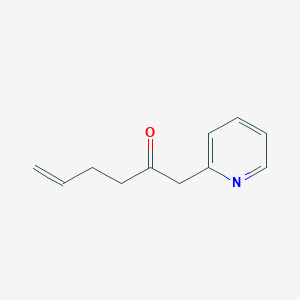

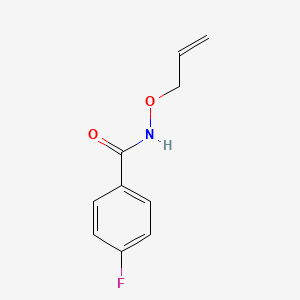

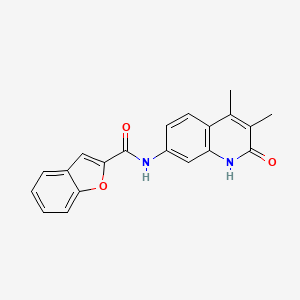

1-(Pyridin-2-yl)hex-5-en-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Pyridin-2-yl)hex-5-en-2-one, also known as 2-acetyl-5-(pyridin-2-yl)hexane, is a chemical compound with a molecular formula of C12H15NO. It is a yellowish liquid with a pyridine-like odor and is commonly used in scientific research.

Scientific Research Applications

Crystalline Structures and Hydrogen Bonding : Molecules of 1-(pyridin-2-yl)tetrazole exhibit unique crystalline structures through hydrogen bonding, forming sheet and network structures, as explored in a study by Rizk, Kilner, and Halcrow (2005) in "CrystEngComm" (Rizk, Kilner, & Halcrow, 2005).

Photoinduced Tautomerization : The compounds 2-(1H-pyrazol-5-yl)pyridines show three types of photoreactions, including excited-state intramolecular and intermolecular proton transfer. This was detailed in a study by Vetokhina et al. (2012) in "Chemphyschem" (Vetokhina et al., 2012).

Chemical Reactions and Photolability : The study of 3,5-Pyridyne (a derivative) has provided insights into its photolability and reaction pathways, as investigated by Winkler, Cakir, and Sander (2004) in the "Journal of the American Chemical Society" (Winkler, Cakir, & Sander, 2004).

Catalytic Activity : Research on hex-1-ene hydroformylation catalyzed by Rhodium complexes, which includes the study of compounds like 1-(Pyridin-2-yl)hex-5-en-2-one, shows the formation of reactive and unreactive species, as demonstrated by Trzeciak (1990) in the "Journal of Organometallic Chemistry" (Trzeciak, 1990).

DNA Intercalative Agents : A novel indeno[1,2-b]pyridinone derivative, a derivative of 1-(Pyridin-2-yl)hex-5-en-2-one, was found to be a DNA intercalative agent with anticancer activity, as explored by Jeon et al. (2017) in "Chemical communications" (Jeon et al., 2017).

Tautomerism Studies : The tautomerism of related compounds like 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one was explored, highlighting the influence of solvents on tautomeric forms, as investigated by Šimůnek et al. (2017) in the "Journal of Molecular Structure" (Šimůnek et al., 2017).

Mechanism of Action

Mode of Action

It’s known that the pyridin-2-yl group in the compound can potentially interact with various biological targets due to its aromatic nature and ability to participate in pi stacking interactions .

Biochemical Pathways

Compounds with similar structures have been shown to participate in various biochemical reactions, suggesting that 1-(pyridin-2-yl)hex-5-en-2-one may have diverse biological activities .

Pharmacokinetics

Its molecular weight (17523 g/mol) and structure suggest that it may have good bioavailability

Action Environment

The action of 1-(Pyridin-2-yl)hex-5-en-2-one can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as suggested by its recommended storage at room temperature . Other factors such as pH and the presence of other molecules could also potentially influence its action.

properties

IUPAC Name |

1-pyridin-2-ylhex-5-en-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-2-3-7-11(13)9-10-6-4-5-8-12-10/h2,4-6,8H,1,3,7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAXSDCNFFYDHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)CC1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-2-yl)hex-5-en-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide](/img/structure/B2395142.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2395144.png)

![5-(2,3-dihydro-1H-indol-1-yl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2395146.png)

![[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B2395152.png)

![3-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2395156.png)

![2-(3,4-Dimethylphenyl)-4-(4-(2,5-dimethylphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2395162.png)